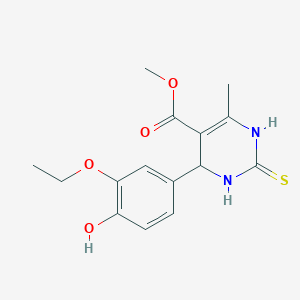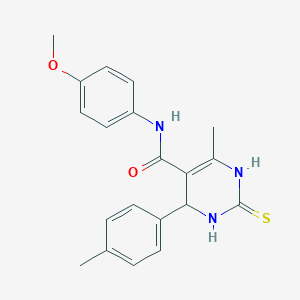![molecular formula C13H16N4O3 B243163 Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate, also known as THPQ, is a compound that has been the subject of scientific research due to its potential therapeutic applications. THPQ belongs to the class of tetrahydropyrazoloquinazolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate also activates the p38 MAPK pathway, which is involved in cell death. Additionally, Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. In animal studies, Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate has been found to inhibit tumor growth and metastasis, and to improve survival rates.
実験室実験の利点と制限
One advantage of using Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate in lab experiments is its selective toxicity towards cancer cells, which makes it a potential candidate for cancer therapy. Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of using Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate. One direction is to optimize the synthesis method to improve the yield and purity of Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate. Another direction is to investigate the potential of Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate as a combination therapy with other chemotherapy drugs. Further studies are also needed to understand the mechanism of action of Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate in cancer cells and to identify potential biomarkers for its efficacy. Additionally, the potential of Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate for other therapeutic applications, such as neurodegenerative diseases, should be explored.
合成法
The synthesis of Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization with hydrazine hydrate. The resulting compound is then treated with ethyl chloroformate to yield Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate. The yield of Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学的研究の応用
Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate has also been found to sensitize cancer cells to chemotherapy drugs, such as doxorubicin, by inhibiting the expression of multidrug resistance proteins.
特性
分子式 |
C13H16N4O3 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
ethyl 2-amino-9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H16N4O3/c1-2-20-13(19)9-10(14)16-17-11(9)15-8-6-4-3-5-7(8)12(17)18/h16H,2-6,14H2,1H3 |
InChIキー |
LTSNZUILOQMNTB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN2C1=NC3=C(C2=O)CCCC3)N |
正規SMILES |
CCOC(=O)C1=C(NN2C1=NC3=C(C2=O)CCCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)